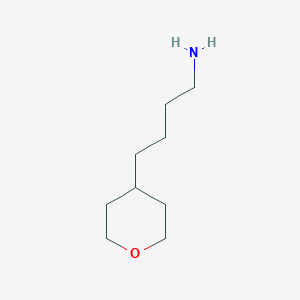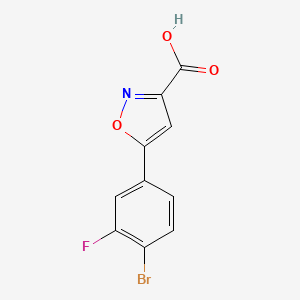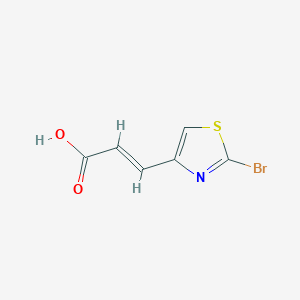
(2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid is an organic compound that contains a thiazole ring substituted with a bromine atom and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Propenoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a single bond.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Material Science: In the development of novel materials with specific properties.
作用機序
The mechanism of action of (2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiazole ring can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2e)-3-(2-Chloro-1,3-thiazol-4-yl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.
(2e)-3-(2-Methyl-1,3-thiazol-4-yl)prop-2-enoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid can impart unique reactivity and properties compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s chemical behavior and interactions.
特性
分子式 |
C6H4BrNO2S |
|---|---|
分子量 |
234.07 g/mol |
IUPAC名 |
(E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H4BrNO2S/c7-6-8-4(3-11-6)1-2-5(9)10/h1-3H,(H,9,10)/b2-1+ |
InChIキー |
WPAPCBRWSRKUNF-OWOJBTEDSA-N |
異性体SMILES |
C1=C(N=C(S1)Br)/C=C/C(=O)O |
正規SMILES |
C1=C(N=C(S1)Br)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


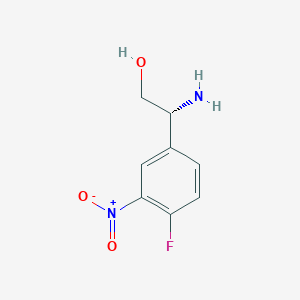
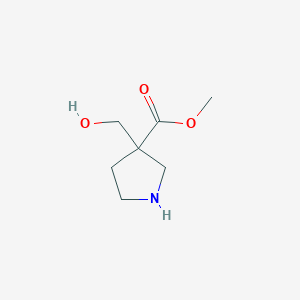
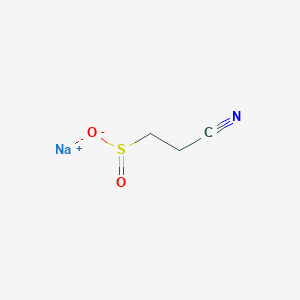
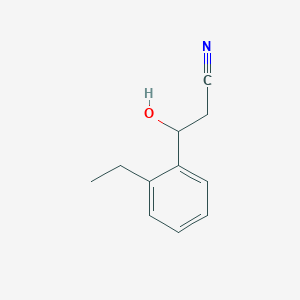
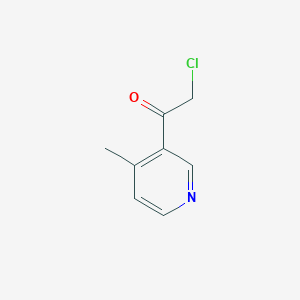
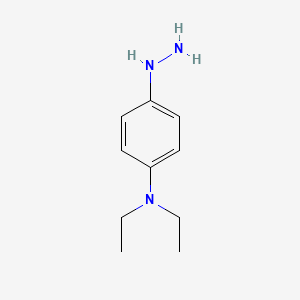
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
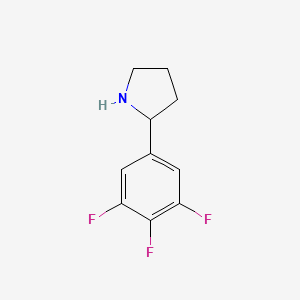
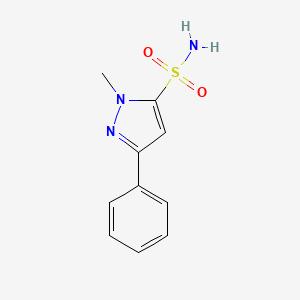
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
